Reactive Blue 2

准备方法

合成路线和反应条件: 活性蓝2的合成涉及多个步骤,从蒽醌衍生物的制备开始。关键步骤包括:

硝化和还原: 蒽醌被硝化,然后还原形成相应的胺。

磺化: 然后对胺进行磺化以引入磺酸基团。

氯化和胺化: 磺化的蒽醌被氯化,然后与胺反应形成最终产物。

工业生产方法: 在工业环境中,活性蓝2的生产是在受控条件下在大型反应器中进行的。该过程包括:

混合反应物: 反应物在反应器中与合适的溶剂混合。

加热和搅拌: 混合物被加热和搅拌以确保完全反应。

纯化: 通过过滤和洗涤纯化产物以去除杂质。

干燥: 纯化的产物被干燥以获得最终的粉末状染料.

化学反应分析

反应类型: 活性蓝2经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的氧化态。

还原: 它可以在特定条件下被还原。

取代: 它经历取代反应,特别是与亲核试剂。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 胺和硫醇等亲核试剂通常使用。

主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化会导致醌的形成,而还原会导致胺的形成 .

科学研究应用

Pharmacological Applications

Reactive Blue 2 has been extensively studied for its role as a selective antagonist at P2Y purinoceptors. Its pharmacological properties include:

- Inhibition of Surfactant Secretion : this compound significantly inhibits ATP-induced surfactant phospholipid secretion in rat isolated alveolar Type II cells, demonstrating an IC50 value of . This suggests its potential use in respiratory therapies where modulation of surfactant secretion is critical.

- Calcium Oscillation Induction : The compound induces calcium oscillations in HeLa cells and enhances the calcium response to histamine, linking it to the phospholipase C cascade . This property positions this compound as a valuable tool in cellular signaling studies.

- P2Y Receptor Antagonism : Studies have shown that this compound exhibits selective antagonism at P2Y4 receptors, which could have implications for developing therapies targeting these pathways .

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Inhibition of Surfactant Secretion | IC50 = |

| Calcium Oscillation Induction | Induces Ca2+ oscillations in HeLa cells |

| P2Y Receptor Antagonism | Selective antagonist at P2Y4 receptors |

Reproductive Biology Applications

This compound has been utilized in reproductive biology to assess sperm quality and detect male reproductive toxicity:

- Staining Techniques : The dye selectively binds to the nuclei of spermatozoa under weakly alkaline conditions, providing a novel method for evaluating human sperm quality . This technique has been applied to mouse models to study testicular toxicity induced by drugs like busulfan.

- Assessment of Sperm Vacuoles : Research indicates that this compound can highlight vacuoles in human sperm, which are critical indicators of male infertility . This property allows for detailed morphological assessments that are essential in andrology.

Table 2: Applications in Reproductive Biology

| Application | Description |

|---|---|

| Sperm Quality Assessment | Binds selectively to sperm nuclei under alkaline conditions |

| Detection of Sperm Vacuoles | Highlights internal vacuoles indicating infertility |

Industrial Applications

In the textile industry, this compound is employed as a reactive dye due to its excellent color fastness and stability:

- Dyeing Processes : It is used extensively for dyeing cotton fibers through various methods such as dip dyeing and inkjet printing . The dye's ability to form stable covalent bonds with fiber molecules enhances its application in textile manufacturing.

- Cost Efficiency : The production cost of this compound is relatively low compared to other dyes, making it a popular choice for large-scale applications .

Table 3: Industrial Applications of this compound

| Application | Description |

|---|---|

| Textile Dyeing | Used for cotton and synthetic fibers |

| Cost Efficiency | Lower production costs facilitate large-scale use |

Case Studies

-

Pharmacological Study on Surfactant Secretion :

- Researchers investigated the effects of this compound on surfactant secretion in isolated rat alveolar Type II cells. The findings support its role as a selective inhibitor at P2Y purinoceptors, suggesting potential therapeutic applications in lung diseases.

-

Reproductive Toxicity Assessment :

- A study utilized this compound staining to evaluate sperm quality in a busulfan-induced infertility mouse model. The results indicated that the dye could serve as a biomarker for assessing male reproductive toxicity, paving the way for further research into fertility treatments.

-

Textile Industry Application :

- A comparative analysis of different reactive dyes highlighted the superior performance of this compound in terms of color fastness and fixation rates during cotton dyeing processes, affirming its industrial relevance.

作用机制

活性蓝2的作用机制涉及其与底物形成共价键的能力。这主要是由于其结构中存在反应性基团,例如三嗪环,它可以与亲核试剂反应。 分子靶标包括蛋白质和核酸,所涉及的途径通常包括这些生物分子的共价修饰 .

相似化合物:

活性蓝4: 另一种具有类似应用但化学结构不同的活性染料。

Cibacron Blue F3GA: 用于亲和层析,具有类似的作用方式。

Remazol Brilliant Blue R: 使用不同的反应基团在纺织染色中。

独特性: 活性蓝2因其独特的结构而独一无二,该结构使其能够与各种底物形成稳定的共价键。 这使其在需要强而持久着色的应用中特别有用 .

相似化合物的比较

Reactive Blue 4: Another reactive dye with similar applications but different chemical structure.

Cibacron Blue F3GA: Used in affinity chromatography and has a similar mode of action.

Remazol Brilliant Blue R: Used in textile dyeing with different reactive groups.

Uniqueness: Reactive Blue 2 is unique due to its specific structure, which allows it to form stable covalent bonds with a wide range of substrates. This makes it particularly useful in applications requiring strong and durable coloration .

生物活性

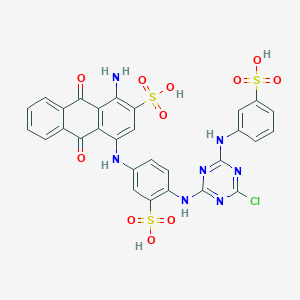

Reactive Blue 2 (RB2), an anthraquinone dye, is primarily known for its role as a purinergic receptor antagonist. This compound has garnered attention in various biological studies due to its unique properties and mechanisms of action, particularly in cellular signaling and toxicity assessments.

- Molecular Formula : C29H20ClN7O11S3

- Molecular Weight : 774.16 g/mol

- CAS Number : 12236-82-7

- Density : 1.845 g/cm³

- Melting Point : >300°C

- Solubility : Soluble in water

This compound interacts with purinergic receptors, specifically acting as an antagonist at P2Y4 receptors. It has been shown to induce calcium oscillations in HeLa cells, enhancing calcium responses linked to phospholipase C (PLC) pathways. This interaction is crucial for various physiological processes, including neurotransmission and muscle contraction .

Key Findings:

- Calcium Oscillation Induction : RB2 induces Ca²⁺ oscillations in HeLa cells, which are essential for various signaling pathways .

- K⁺ Secretion : The compound increases K⁺ secretion in a dose-dependent manner, characterized by an initial peak followed by partial relaxation to a steady state .

- Inhibition of Protein Kinase : RB2 is a potent noncompetitive inhibitor of a thylakoid protein kinase, with a Ki value of 8 μM for the membrane-bound kinase .

Immunotoxicity Studies

Recent studies have explored the immunotoxic potential of this compound, particularly its effects on cytokine production and immune cell functionality. In vitro evaluations have indicated that RB2 can affect immune responses by altering cytokine release in human cell cultures .

Case Studies

- Spermatozoa Binding : A study demonstrated that RB2 binds specifically to the nuclei of spermatozoa under weakly alkaline conditions, suggesting its potential use in assessing male reproductive toxicity .

- Toxicity from Affinity Material Leaching : Research highlighted the toxicity effects related to leached ligands from affinity sorbents, indicating that RB2 can contaminate biological preparations and affect cellular viability .

Comparative Activity Table

属性

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMGXZJTCOARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12236-82-7, 79241-87-5 | |

| Record name | Cibacron Blue F 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。